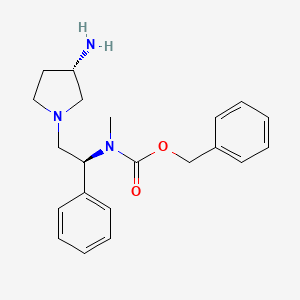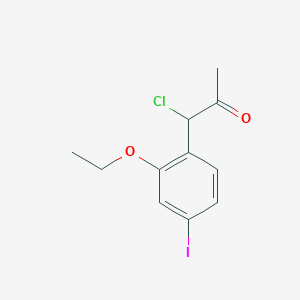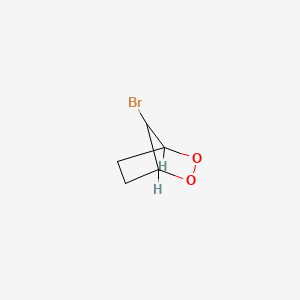
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate moiety. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl chloroformate with (S)-3-aminopyrrolidine under basic conditions to form the intermediate benzyl ((S)-3-aminopyrrolidin-1-yl)carbamate. This intermediate is then reacted with (S)-1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)carbamate.
Reduction: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the catalytic zinc ion and mimicking the binding of bicarbonate . This inhibition can lead to decreased enzyme activity, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate moieties but lacks the pyrrolidine and phenylethyl groups.
Phenylethyl carbamate: Contains the phenylethyl and carbamate groups but lacks the benzyl and pyrrolidine moieties.
Propriétés
Formule moléculaire |
C21H27N3O2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
benzyl N-[(1S)-2-[(3S)-3-aminopyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H27N3O2/c1-23(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-24-13-12-19(22)14-24/h2-11,19-20H,12-16,22H2,1H3/t19-,20+/m0/s1 |
Clé InChI |
IUHJKDKDNCYXFC-VQTJNVASSA-N |
SMILES isomérique |
CN([C@H](CN1CC[C@@H](C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CN(C(CN1CCC(C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)


![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)

